
3,5-Dichloro-2,4,6-trifluorobenzotrifluoride
Cat. No. B1304057
M. Wt: 268.97 g/mol
InChI Key: GMAAQKFDAJMAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04330366
Procedure details


A mixture of 520 g of 3,5-dichloro-2,4,6-trifluorobenzotrifluoride and 400 g of chlorosulphonic acid is heated for 4 hours, whilst stirring, as described in Example 1. 392 g of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride (82% of the theoretical yield) of boiling point 90° to 95° C./15 mbars and nD20 :1.5007 are obtained by distillation.


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:15])=[C:4]([C:11](F)(F)[F:12])[C:5]([F:10])=[C:6]([Cl:9])[C:7]=1[F:8].ClS(O)(=O)=[O:18]>>[Cl:1][C:2]1[C:3]([F:15])=[C:4]([C:5]([F:10])=[C:6]([Cl:9])[C:7]=1[F:8])[C:11]([F:12])=[O:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
520 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C(=C(C1F)Cl)F)C(F)(F)F)F
|
|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
whilst stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated for 4 hours
|
|
Duration
|
4 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(C(=O)F)C(=C(C1F)Cl)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 392 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
